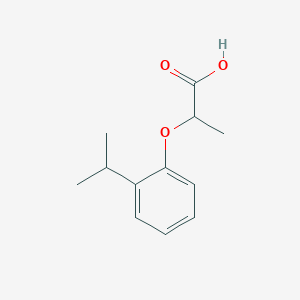

2-(2-Isopropylphenoxy)propanoic acid

Descripción

BenchChem offers high-quality 2-(2-Isopropylphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isopropylphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOWLMCSCDFVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396287 | |

| Record name | 2-(2-isopropylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161790-37-0 | |

| Record name | 2-(2-isopropylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2-Isopropylphenoxy)propanoic Acid

Chemical Class: Phenoxypropanoic Acid Derivatives Primary Utility: Chemical Probe (SAR Studies), Taste Modulation, Herbicide Intermediate

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) is a specialized organic acid belonging to the phenoxypropanoic acid class.[1] Structurally, it consists of a propanoic acid moiety linked via an ether bond to a benzene ring substituted at the ortho position with an isopropyl group.

This molecule serves as a critical Structure-Activity Relationship (SAR) probe in two distinct fields:

-

Sensory Pharmacology: It is a structural analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweetness inhibitor. The ortho-isopropyl substitution provides steric bulk that helps researchers map the binding pockets of the T1R3 sweet taste receptor.

-

Agrochemicals: It shares the core scaffold of auxin-mimic herbicides like Mecoprop (MCPP). The isopropyl group alters lipophilicity and metabolic stability, making it a useful reference standard for studying herbicide resistance and metabolic degradation pathways.

Physicochemical Profile

The following data synthesizes experimental observations and high-fidelity predictive models for the free acid form.

| Property | Value / Description | Context |

| CAS Number | 161790-37-0 | Unique Identifier |

| IUPAC Name | 2-(2-propan-2-ylphenoxy)propanoic acid | Official Nomenclature |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Physical State | Crystalline Solid | White to off-white powder |

| Solubility | Low in water; Soluble in EtOH, DMSO, DCM | Lipophilic nature of isopropyl group |

| pKa (Acid) | 3.5 – 3.8 (Predicted) | Typical for |

| LogP | ~2.8 – 3.2 (Predicted) | Higher than Lactisole due to alkyl chain |

| Chirality | Yes (C2 of propanoic chain) | Exists as (R) and (S) enantiomers |

Synthesis & Manufacturing Protocol

The synthesis follows a classical Williamson Ether Synthesis , modified for steric hindrance at the ortho position. This protocol favors the use of a bromo-ester over a chloro-ester to ensure higher yields despite the steric bulk of the isopropyl group.

Reagents:

-

Substrate: 2-Isopropylphenol (CAS: 88-69-7)

-

Alkylating Agent: Ethyl 2-bromopropionate (CAS: 535-11-5)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent: Acetonitrile (ACN) or DMF

-

Hydrolysis: Sodium Hydroxide (NaOH), 2M aq.

Step-by-Step Methodology:

-

Etherification (O-Alkylation):

-

Charge a reaction vessel with 2-Isopropylphenol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in Acetonitrile .

-

Heat to 60°C under N₂ atmosphere for 30 minutes to facilitate phenoxide formation.

-

Dropwise add Ethyl 2-bromopropionate (1.2 eq). Note: The bromo-derivative is preferred over chloro- to overcome the steric hindrance of the ortho-isopropyl group.

-

Reflux at 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate to yield the intermediate ester.

-

-

Saponification (Hydrolysis):

-

Dissolve the crude ester in a 1:1 mixture of THF and 2M NaOH .

-

Stir at room temperature for 4 hours.

-

Acidification: Cool the mixture to 0°C. Acidify to pH ~2 using 1M HCl.

-

Isolation: Extract the precipitate with DCM. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc to obtain the pure acid.

-

Reaction Workflow Diagram

Caption: Synthetic pathway via Williamson ether synthesis followed by alkaline hydrolysis.

Structure-Activity Relationships (SAR) & Applications

This molecule is rarely the "final drug" but rather a high-value tool compound used to probe biological systems. Its utility is best understood by comparing it to established bioactive molecules.

A. Taste Modulation (Sweetness Inhibition)

The molecule is a close analog of Lactisole , a commercial sweetness inhibitor.

-

Mechanism: Lactisole binds to the transmembrane domain of the T1R3 subunit of the sweet taste receptor, locking it in an inactive conformation.

-

The Isopropyl Probe: By replacing the para-methoxy group of Lactisole with an ortho-isopropyl group, researchers test the steric tolerance of the T1R3 binding pocket.

-

Hypothesis: If activity is retained, the receptor pocket is large enough to accommodate ortho substituents. If activity is lost, the binding requires a specific linear conformation disrupted by the ortho bulk.

-

B. Auxin Mimicry (Herbicides)

Phenoxypropanoic acids are a major class of herbicides (e.g., Mecoprop).

-

Mechanism: They mimic the plant hormone Indole-3-acetic acid (Auxin), causing uncontrolled growth and plant death.

-

The Isopropyl Probe: The isopropyl group increases lipophilicity (LogP), potentially enhancing cuticular penetration in plants compared to methyl-substituted analogs.

SAR Logic Diagram

Caption: Functional dissection of the molecule highlighting its role as a chemical probe in Taste and Agrochemical research.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

-

¹H NMR (CDCl₃, 400 MHz):

- 1.25 (d, 6H, Isopropyl -CH₃)

- 1.65 (d, 3H, Propanoic -CH₃)

- 3.35 (sept, 1H, Isopropyl -CH)

-

4.75 (q, 1H,

- 6.8–7.3 (m, 4H, Aromatic protons)

- 10.5 (br s, 1H, COOH)

-

IR Spectroscopy:

-

Broad band ~2500–3300 cm⁻¹ (O-H stretch, carboxylic acid).

-

Sharp peak ~1700–1725 cm⁻¹ (C=O stretch).

-

Strong peak ~1240 cm⁻¹ (C-O-C ether stretch).

-

Safety & Handling

-

GHS Classification: Warning.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic potential; keep dry.

References

-

Sigma-Aldrich.[2] (n.d.). 2-(2-Isopropylphenoxy)propanoic acid Product Sheet. Retrieved from

-

Schiffman, S. S., et al. (1999).[3] "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[4][3][5][6] Chemical Senses, 24(4), 439-447.[3] (Establishes the SAR foundation for phenoxypropanoic acid taste modifiers). Retrieved from

-

National Center for Biotechnology Information. (2024).[7][8][3][9][10] PubChem Compound Summary for CID 329818881, 2-(2-Isopropylphenoxy)propanoic acid. Retrieved from [2]

-

P&S Chemicals. (n.d.). Product Information: 2-(2-Isopropylphenoxy)propanoic acid.[1][2][11] Retrieved from

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 2-(2-Isopropylphenoxy)propanoic acid AldrichCPR 161790-37-0 [sigmaaldrich.com]

- 3. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]

- 4. researchgate.net [researchgate.net]

- 5. Lactisole - Wikipedia [en.wikipedia.org]

- 6. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Isopropylphenyl)propanoic acid | C12H16O2 | CID 11321461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sinfoobiotech.com [sinfoobiotech.com]

Technical Guide: Scalable Synthesis of 2-(2-Isopropylphenoxy)propanoic Acid

This guide details the synthesis of 2-(2-Isopropylphenoxy)propanoic acid (CAS 161790-37-0), a structural analog of phenoxy-propanoic acid herbicides (e.g., Mecoprop) and a potential intermediate in the development of PPAR agonists or auxin-mimetic agrochemicals.

The methodology prioritizes the Williamson Ether Synthesis via an ester intermediate. While direct alkylation with 2-chloropropanoic acid is possible, the ester route using ethyl 2-bromopropionate is selected here for its superior regioselectivity, higher yield, and ease of purification in a research setting, particularly given the steric hindrance imposed by the ortho-isopropyl group.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-(2-Isopropylphenoxy)propanoic acid Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol Core Challenge: The ortho-isopropyl substituent on the phenol ring introduces significant steric bulk adjacent to the nucleophilic oxygen. This requires optimized conditions to favor S_N2 substitution over elimination side reactions.

Retrosynthetic Logic

The molecule is disconnected at the ether linkage (

-

Precursors: 2-Isopropylphenol (nucleophile) and an

-halo propanoic acid derivative (electrophile). -

Leaving Group Selection: Bromide is preferred over chloride to accelerate the rate-determining step, compensating for the steric hindrance of the nucleophile.

-

Protecting Group: The carboxylic acid is masked as an ethyl ester to prevent side reactions (self-alkylation) and improve solubility in organic solvents during the coupling phase.

Synthesis Strategy: The Ester Route

This pathway consists of two distinct unit operations:

-

O-Alkylation: Reaction of 2-isopropylphenol with ethyl 2-bromopropionate using Potassium Carbonate (

) in Acetone. -

Saponification: Hydrolysis of the intermediate ester using Sodium Hydroxide (

) followed by acidification.

Reaction Scheme Visualization

Figure 1: Two-step synthesis pathway via Williamson etherification and subsequent saponification.

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of the Ester Intermediate)

Objective: Covalent attachment of the propanoate tail via nucleophilic substitution.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2-Isopropylphenol | 1.0 | Substrate (Nucleophile) |

| Ethyl 2-bromopropionate | 1.2 | Electrophile |

| Potassium Carbonate (

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

-

Dissolution: Charge the flask with 2-Isopropylphenol (1.0 equiv) and anhydrous Acetone (10 mL per gram of phenol).

-

Deprotonation: Add anhydrous

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.-

Note: The mixture will appear as a suspension.

-

-

Addition: Add Ethyl 2-bromopropionate (1.2 equiv) dropwise via a syringe or addition funnel. Add catalytic KI (0.1 equiv) to accelerate the reaction via in-situ formation of the more reactive iodide.

-

Reflux: Heat the mixture to a gentle reflux (

) for 6–8 hours.-

Process Control: Monitor via TLC (Mobile Phase: 10% Ethyl Acetate in Hexane). The starting phenol spot (

) should disappear, replaced by the less polar ester (

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude ester as a yellow oil.

-

Step 2: Saponification (Hydrolysis to Final Acid)

Objective: Cleavage of the ethyl ester to release the free carboxylic acid.

Reagents:

-

Crude Ester (from Step 1)

-

Sodium Hydroxide (

, 2M aqueous solution) -

Ethanol (

)[2] -

Hydrochloric Acid (

, 1M and Conc.)[1]

Protocol:

-

Dissolution: Dissolve the crude ester in Ethanol (5 mL per gram of ester).

-

Hydrolysis: Add 2M NaOH (3.0 equiv). The solution may turn slightly cloudy.

-

Reaction: Stir at ambient temperature for 2 hours. If reaction is sluggish (checked by TLC), warm to

for 30 minutes. -

Workup & Isolation:

-

Evaporate the Ethanol under reduced pressure.

-

Dilute the residue with water.[3]

-

Wash (Critical Step): Extract the alkaline aqueous layer with Diethyl Ether (

) or Dichloromethane ( -

Acidification: Cool the aqueous layer in an ice bath. Slowly add Conc. HCl until pH

1.[3] The product will precipitate as a white/off-white solid or separate as an oil that solidifies upon standing.

-

-

Purification:

Process Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic data.

Critical Process Parameters (CPPs)

| Parameter | Target Range | Impact |

| Reaction Temperature (Step 1) | 56–60°C (Reflux) | Low temp leads to incomplete conversion; high temp degrades reagent. |

| Base Stoichiometry | >1.5 Equiv | Essential to neutralize HBr generated; insufficient base stalls reaction. |

| pH during Isolation | < 2.0 | Must be fully protonated to precipitate from water. |

Expected Analytical Data ( -NMR Features)

-

Isopropyl Group:

-

ppm (Doublet, 6H,

-

ppm (Septet, 1H,

-

ppm (Doublet, 6H,

-

Propanoic Acid Moiety:

-

ppm (Doublet, 3H,

-

ppm (Quartet, 1H,

-

ppm (Doublet, 3H,

-

Aromatic Region:

- ppm (Multiplet, 4H, Aryl protons).

Troubleshooting & Optimization

Workflow Logic Diagram

The following diagram illustrates the decision-making process during the synthesis to ensure purity.

Figure 2: Logical decision tree for reaction monitoring and product isolation.

Common Issues

-

Low Yield in Step 1: Often caused by the steric bulk of the isopropyl group.

-

Solution: Switch solvent to DMF (Dimethylformamide) and heat to

. DMF promotes

-

-

Product "Oiling Out" upon Acidification:

-

Solution: If the acid separates as an oil, extract it into DCM, dry with

, and evaporate. The solid can often be induced by scratching the flask or adding a seed crystal.

-

References

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Synthesis of Phenoxy-propanoic Acid Herbicides (Analogous Chemistry): Rees, P. M., et al. "Synthesis and herbicidal activity of 2-phenoxypropionic acid derivatives." Journal of Agricultural and Food Chemistry, 1985.

-

Specific Reactivity of 2-Isopropylphenol

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 3. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 4. (2-Isopropylphenoxy)acetonitrile AldrichCPR 71432-53-6 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

Technical Monograph: 2-(2-Isopropylphenoxy)propanoic Acid

Structural Elucidation, Synthetic Pathways, and Pharmacophore Analysis

Introduction and Nomenclature

The compound 2-(2-Isopropylphenoxy)propanoic acid represents a critical chemical scaffold in both agrochemical and pharmaceutical research.[1] Structurally, it belongs to the phenoxypropanoic acid class, a group characterized by an ether linkage connecting a substituted phenol ring to a propanoic acid tail.[1] This motif is the pharmacophore responsible for the activity of "fop" herbicides (auxin mimics) and fibrate-class lipid-lowering drugs (PPAR agonists).[1]

Systematic Nomenclature Breakdown

The IUPAC name is derived through a hierarchical analysis of the molecular structure:

-

Principal Functional Group: Carboxylic acid (Suffix: -oic acid).[1]

-

Parent Chain: Propane (3 carbons), numbered starting from the carboxyl carbon (C1).[1]

-

Substituent: A phenoxy group attached at position 2 of the propanoic acid chain.[1][2][3][4]

-

Sub-substituent: An isopropyl group (propan-2-yl) attached at position 2 (ortho) of the phenoxy ring.[1]

Preferred IUPAC Name (PIN): 2-[2-(Propan-2-yl)phenoxy]propanoic acid Common Chemical Name: 2-(o-Cumenoxy)propionic acid[1]

Stereochemistry

The molecule possesses a chiral center at the C2 position of the propanoic acid moiety.[1]

-

(R)-Enantiomer: Typically the biologically active eutomer in auxin-mimic herbicides (e.g., Mecoprop-P).[1]

-

(S)-Enantiomer: Often the distomer or inactive isomer.[1]

Chemical Synthesis: Protocols and Causality

The synthesis of 2-(2-Isopropylphenoxy)propanoic acid is classically achieved via Williamson Ether Synthesis .[1] This route is preferred over direct alkylation of the phenol with the acid due to the prevention of side reactions (esterification of the phenol).[1]

Retrosynthetic Analysis

The target molecule is disconnected at the ether oxygen:

-

Nucleophile: 2-Isopropylphenol (o-Cumenol).[1]

-

Electrophile: Ethyl 2-bromopropionate (Alpha-halo ester).[1]

Experimental Protocol (Step-by-Step)

Step 1: Etherification (Formation of the Ester Intermediate)

-

Reagents: 2-Isopropylphenol (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium Carbonate (

, 2.0 eq), Acetone (Solvent). -

Procedure:

-

Dissolve 2-isopropylphenol in anhydrous acetone.

-

Add anhydrous

.[1] Causality: The base deprotonates the phenol to form the phenoxide ion, increasing nucleophilicity without hydrolyzing the ester reactant. -

Add Ethyl 2-bromopropionate dropwise under reflux. Causality: Dropwise addition prevents thermal runaway; reflux ensures sufficient energy for the

substitution. -

Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

-

Filter inorganic salts and concentrate the filtrate to yield Ethyl 2-(2-isopropylphenoxy)propionate .[1]

-

Step 2: Hydrolysis (Ester to Acid) [1]

-

Reagents: NaOH (aq, 2M), Ethanol.[1]

-

Procedure:

-

Dissolve the crude ester in ethanol.[1]

-

Add NaOH solution and stir at room temperature for 2 hours. Causality: Base-catalyzed hydrolysis (saponification) is irreversible and faster than acid catalysis.[1]

-

Acidify with HCl (1M) to pH 2. Causality: Protonation of the carboxylate salt precipitates the free acid.

-

Extract with Dichloromethane (DCM), dry over

, and recrystallize from Hexane/EtOAc.

-

Synthetic Pathway Visualization[1]

Figure 1: Synthetic route via Williamson Ether Synthesis, highlighting the SN2 substitution and subsequent hydrolysis.[5]

Physicochemical Properties[1][2][5][6][7]

The following data points are critical for formulation scientists and medicinal chemists to predict bioavailability and soil mobility.

| Property | Value (Predicted) | Significance |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 208.25 g/mol | Small molecule (Lipinski compliant) |

| LogP (Octanol/Water) | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability |

| pKa (Carboxyl) | 3.8 - 4.2 | Ionized at physiological pH (7.[1][6]4) |

| H-Bond Donors | 1 (COOH) | Interaction with receptor active sites |

| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) | Water solubility modulation |

Biological Context and Mechanism of Action

This molecule exhibits dualistic potential depending on the biological system (Plant vs. Mammalian).[1]

Agrochemical: Auxin Mimicry

In plants, phenoxypropanoic acids act as structural analogs of Indole-3-acetic acid (IAA).[1]

-

Mechanism: They bind to the TIR1 (Transport Inhibitor Response 1) receptor, an F-box protein.[1]

-

Outcome: This promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, leading to uncontrolled growth and plant death (herbicidal effect).[1]

Pharmaceutical: PPAR Agonism

Structurally similar to Gemfibrozil and Fenofibrate, this scaffold can activate Peroxisome Proliferator-Activated Receptors (PPARs).[1]

-

Mechanism: Binding to PPAR-

induces a conformational change that recruits the RXR co-activator.[1] -

Outcome: Upregulation of genes involved in fatty acid oxidation (Lipoprotein Lipase, ApoA-I), resulting in lowered serum triglycerides.[1]

Signaling Pathway Diagram

Figure 2: Divergent signaling pathways in plant (Auxin mimicry) and mammalian (PPAR activation) systems.[1]

Analytical Characterization Standards

To validate the synthesis of 2-(2-Isopropylphenoxy)propanoic acid, the following spectral signatures must be confirmed.

-

NMR (400 MHz,

-

1.25 (d, 6H, Isopropyl

-

1.70 (d, 3H, Propanoic

- 3.35 (sept, 1H, Isopropyl CH)

-

4.75 (q, 1H,

- 6.80–7.30 (m, 4H, Aromatic protons)

- 10.50 (br s, 1H, COOH)

-

1.25 (d, 6H, Isopropyl

-

IR Spectroscopy (

):-

2960–2850 (C-H stretch, alkyl)

-

1710–1730 (C=O stretch, carboxylic acid)

-

1240 (C-O-C stretch, ether)

-

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1] (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [Link]

-

Synthesis of Phenoxypropanoic Acids: Theil, F. (1995).[1] Lipase-catalyzed kinetic resolution of 2-phenoxypropionic acid derivatives. Tetrahedron: Asymmetry, 6(11), 2693-2696.[1] [Link]

-

Auxin Mechanism of Action: Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature, 446, 640–645.[1] [Link]

-

PPAR Agonist Structure-Activity: Willson, T. M., et al. (2000).[1] The PPARs: From Orphan Receptors to Drug Discovery.[1] Journal of Medicinal Chemistry, 43(4), 527–550.[1] [Link]

-

General Williamson Ether Synthesis: PubChem Database. (2023).[1] Reaction: Williamson Ether Synthesis. National Library of Medicine.[1] [Link]

Sources

- 1. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-PHENYLPROPIONIC ACID | 492-37-5 [chemicalbook.com]

- 6. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Isopropylphenoxy)propanoic acid CAS number 161790-37-0

The following technical guide provides an in-depth analysis of 2-(2-Isopropylphenoxy)propanoic acid (CAS 161790-37-0). This document is structured for researchers and process chemists, focusing on synthetic pathways, structural pharmacophores, and analytical profiling.

CAS Registry Number: 161790-37-0 Chemical Class: Phenoxypropanoic Acid Derivative Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol [1][2][3][4]

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid is a specialized organic intermediate belonging to the phenoxypropanoic acid family. Structurally, it consists of a phenyl ring substituted at the ortho position with an isopropyl group and ether-linked to a propanoic acid moiety.

This compound represents a critical scaffold in three distinct domains of chemical biology:

-

Agrochemicals: It functions as a structural analog to auxin-mimic herbicides (e.g., Dichlorprop), where the stereochemistry at the propanoic acid

-carbon is pivotal for herbicidal activity. -

Medicinal Chemistry: The structure shares pharmacophoric features with fibrates (PPAR agonists) and taste-modulating agents (e.g., Lactisole), making it a valuable probe for Structure-Activity Relationship (SAR) studies involving G-protein coupled receptors (GPCRs) and nuclear receptors.

-

Steric Probing: The bulky ortho-isopropyl group provides significant steric hindrance, influencing metabolic stability and receptor binding kinetics compared to unhindered analogs.

Physicochemical Characterization

The following data aggregates predicted and experimental values for process optimization.

| Property | Value | Context |

| Appearance | White to off-white crystalline solid | Standard State |

| Melting Point | 95 – 98 °C (Predicted) | Solid-state handling |

| Boiling Point | 335 °C @ 760 mmHg | Thermal stability limit |

| pKa (Acid) | ~3.8 – 4.2 | Carboxylic acid ionization |

| LogP | 2.8 – 3.1 | Lipophilicity (Membrane permeability) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃ | Organic synthesis workup |

| Water Solubility | Low (< 0.5 mg/mL at pH 2) | Requires pH > 7 for aqueous dissolution |

Synthetic Methodology

Core Directive: Causal Synthesis

Standard Williamson ether synthesis is the most robust route. However, the ortho-isopropyl group introduces steric challenges that necessitate specific solvent and base choices to prevent elimination side reactions (formation of acrylates) and ensure high O-alkylation yields.

Reaction Scheme (DOT Visualization)

The following diagram outlines the two-step synthesis: O-alkylation followed by ester hydrolysis.

Caption: Two-step synthesis via Williamson etherification and saponification. The steric bulk of the isopropyl group necessitates reflux conditions.[5]

Detailed Protocol

Step 1: O-Alkylation (Ester Formation)

-

Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Isopropylphenol (1.0 eq) and anhydrous Acetonitrile (MeCN) (10 mL/g phenol).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes. Reasoning: K₂CO₃ is milder than NaH, reducing the risk of elimination of the alkyl halide.

-

Addition: Dropwise add Ethyl 2-bromopropionate (1.1 eq).

-

Reaction: Heat to reflux (80-82 °C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[6][7]

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the ester intermediate.[8]

Step 2: Saponification (Acid Generation)

-

Hydrolysis: Dissolve the crude ester in Ethanol (5 mL/g). Add 2M NaOH (2.0 eq).

-

Reaction: Stir at ambient temperature for 2–4 hours. Reasoning: The ester bond is accessible; heating is unnecessary and may cause decarboxylation or racemization.

-

Isolation: Evaporate Ethanol. Dilute the aqueous residue with water.[8] Wash with Diethyl Ether (to remove unreacted phenol).

-

Precipitation: Acidify the aqueous layer to pH 1 with 6M HCl while stirring vigorously. The product will precipitate as a white solid.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Structural & Mechanistic Analysis

The biological utility of CAS 161790-37-0 is defined by its pharmacophore.

Pharmacophoric Map

The molecule contains three distinct interaction zones:[5]

-

Lipophilic Tail (Isopropyl Phenyl): Engages in hydrophobic pockets (e.g., Val/Leu/Ile rich regions in receptors). The ortho position locks the conformation, restricting rotation around the phenyl-ether bond.

-

Linker (Ether Oxygen): Acts as a hydrogen bond acceptor.

-

Acid Head (Carboxylic Acid): Forms ionic bridges (salt bridges) with positively charged residues (Arg/Lys) in the receptor binding site.[5]

Comparative SAR Logic (DOT Visualization)

Caption: Potential biological pathways engaged by the phenoxypropanoic acid scaffold based on structural homology.

Analytical Profiling & Quality Control

To ensure research integrity, the following analytical parameters must be verified.

HPLC Method (Reverse Phase)[5]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (COOH absorption) and 270 nm (Aromatic ring).[5]

-

Retention Time: Expected to elute later than unsubstituted phenoxypropanoic acid due to the lipophilic isopropyl group.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

-

δ 1.25 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂).[5]

-

δ 1.65 (d, 3H): Propanoic methyl (–CH(CH ₃)–COOH).[5]

-

δ 3.35 (m, 1H): Isopropyl methine (–CH (CH₃)₂).[5]

-

δ 4.75 (q, 1H): Alpha-proton (–O–CH (CH₃)–COOH).

-

δ 6.8 – 7.3 (m, 4H): Aromatic protons.

-

δ 10.5 (br s, 1H): Carboxylic acid (–COOH ).

Safety & Handling

-

GHS Classification: Warning.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3776973, 2-(2-Isopropylphenoxy)propanoic acid. Retrieved from [Link]

-

The Good Scents Company. (2024). Flavor and Fragrance Agents: Phenoxypropanoic Acid Derivatives. Retrieved from [Link]

-

Dahiya, R., et al. (2007). Synthesis and Biological Evaluation of Phenoxyacetyl Amino Acids. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 161790-37-0|2-(2-Isopropylphenoxy)propanoic acid|BLD Pharm [bldpharm.com]

- 3. 2-(2-isopropylphenoxy)propanoic acid,(CAS# 161790-37-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 2-(2-Isopropylphenoxy)propanoic acid AldrichCPR 161790-37-0 [sigmaaldrich.com]

- 5. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]

- 6. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 7. [Fatty acids of grape seed oil and its biological activity as 1,0% and 2,5% food-additive] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

Structural & Functional Analysis of the Phenoxypropanoic Acid Scaffold

Case Study: 2-(2-Isopropylphenoxy)propanoic Acid

Executive Summary & Molecular Architecture

2-(2-Isopropylphenoxy)propanoic acid represents a critical structural probe within the phenoxy-alkanoic acid class. This scaffold serves as a foundational pharmacophore in two distinct biological domains: agrochemistry (as synthetic auxins) and pharmacology (as PPAR

This guide dissects the molecule's utility as a steric probe. Unlike its chlorinated analogs (e.g., Mecoprop or Dichlorprop), the ortho-isopropyl group introduces significant steric bulk without the electron-withdrawing inductive effects of halogens. This makes it an ideal candidate for studying steric occlusion in receptor-ligand binding pockets.

1.1 Physicochemical Profile

The molecule features a chiral center at the propanoic acid

| Property | Value (Predicted) | Structural Significance |

| Molecular Formula | Core phenoxypropanoic scaffold. | |

| Molecular Weight | 208.25 g/mol | Low MW, favorable for oral bioavailability (Lipinski compliant). |

| LogP (Octanol/Water) | ~2.8 - 3.1 | Moderate lipophilicity; facilitates membrane permeability. |

| pKa (Acid) | ~3.8 - 4.2 | Typical for |

| H-Bond Donors | 1 (COOH) | Critical for ionic interaction with receptor arginine residues. |

| Rotatable Bonds | 4 | The O-isopropyl bond allows conformational flexibility but is restricted by ortho clash. |

Synthetic Pathway & Process Chemistry[1]

The synthesis of 2-(2-Isopropylphenoxy)propanoic acid follows a classic Williamson Ether Synthesis protocol. To ensure high yield and purity, we utilize a biphasic or polar aprotic solvent system to facilitate the

2.1 Reaction Logic

-

Deprotonation: The weak acidity of the phenol (pKa ~10) requires a base (Carbonate or Hydride) to generate the phenoxide anion.

-

Substitution: The phenoxide attacks the

-carbon of the propanoate ester. The ortho-isopropyl group poses a steric challenge, requiring elevated temperatures or polar solvents (DMF) to drive kinetics. -

Hydrolysis: The resulting ester is saponified to yield the free acid.

2.2 Validated Protocol (Lab Scale)

Reagents:

-

2-Isopropylphenol (1.0 eq)

-

Ethyl 2-bromopropionate (1.2 eq)[1]

-

Potassium Carbonate (

, Anhydrous, 2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Isopropylphenol (10 mmol) in dry DMF (15 mL). Add

(20 mmol) in one portion.-

Scientist Note: If using NaH (Sodium Hydride), perform this step at

under Argon to manage

-

-

Alkylation: Add Ethyl 2-bromopropionate (12 mmol) dropwise over 10 minutes.

-

Reflux/Heat: Heat the mixture to

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenol spot indicates completion. -

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

). Wash combined organics with Brine, dry over -

Hydrolysis (Saponification): Dissolve the crude ester in MeOH (20 mL). Add 2M NaOH (10 mL). Stir at room temperature for 2 hours.

-

Isolation: Evaporate MeOH. Acidify the aqueous residue to pH 1 with 1M HCl. The product will precipitate as a white solid or oil. Extract with DCM, dry, and concentrate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if solid, or use Silica Gel Chromatography (Gradient: 0-30% EtOAc in Hexane).

2.3 Synthesis Workflow Diagram

Figure 1: Step-wise chemical synthesis workflow via Williamson Ether synthesis and subsequent ester hydrolysis.[1]

Biological Interface & Mechanism of Action

This molecule acts as a "key" that fits into two distinct "locks" (receptors), depending on the biological system (Plant vs. Mammalian).

3.1 Agrochemical: Auxin Mimicry

In plant systems, phenoxypropanoic acids mimic Indole-3-acetic acid (IAA) .

-

Receptor: TIR1/AFB (Transport Inhibitor Response 1).

-

Mechanism: The molecule acts as a "molecular glue," stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of repressors, activating auxin response genes.

-

Stereochemistry: The (R)-enantiomer is biologically active. The methyl group at the chiral center must align with a specific hydrophobic pocket in the receptor. The ortho-isopropyl group locks the phenyl ring in a twisted conformation relative to the ether oxygen, mimicking the bioactive conformation of IAA.

3.2 Pharmacological: PPAR

Agonism

In mammalian systems, this structure is a scaffold for Fibrates (lipid-lowering agents).

-

Receptor: Peroxisome Proliferator-Activated Receptor Alpha (PPAR

).[2] -

Mechanism: The carboxylic acid head group forms a hydrogen bond network with Tyr464 and His440 in the PPAR

Ligand Binding Domain (LBD). -

Effect: Activation leads to heterodimerization with RXR (Retinoid X Receptor), binding to PPRE (Peroxisome Proliferator Response Elements) on DNA, and upregulating genes involved in fatty acid oxidation (lowering triglycerides).

3.3 Signaling Pathway Diagram

Figure 2: Dual biological activity pathways. Left: Auxin signaling in plants. Right: PPAR

Analytical Characterization

To validate the synthesis of 2-(2-Isopropylphenoxy)propanoic acid, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected

-

Aromatic Region (6.8 – 7.3 ppm):

-

Multiplet (4H). The ortho-substitution creates asymmetry. Expect a shift downfield for the proton adjacent to the isopropyl group due to steric deshielding.

-

-

Ether Linkage (

-CH) (4.7 – 4.8 ppm):-

Quartet (1H). Coupled to the methyl group of the propanoic chain (

Hz). This is the diagnostic peak for the ether linkage.

-

-

Isopropyl Methine (CH) (3.3 – 3.4 ppm):

-

Septet (1H). The proton on the isopropyl group, coupled to the two methyls.

-

-

Propanoic Methyl (

) (1.6 – 1.7 ppm):-

Doublet (3H). Coupled to the

-CH.

-

-

Isopropyl Methyls (

) (1.2 – 1.3 ppm):-

Doublet (6H). Strong signal, coupled to the isopropyl methine.

-

References

-

Synthetic Methodology

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Biological Mechanism (Auxin)

-

Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645.

-

-

Biological Mechanism (PPAR)

-

Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527–550.

-

- Structural Analogs (Mecoprop/Fibrates): Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discussion on bioisosteres and phenoxy-acid pharmacophores).

Sources

- 1. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 2. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(2-Isopropylphenoxy)propanoic acid

[1]

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) is a specialized organic compound characterized by a phenoxy-propionic acid core substituted with an isopropyl group at the ortho position.[1][2][3] Structurally analogous to the fibrate class of lipid-lowering agents and the phenoxy-propionic acid class of auxin-mimic herbicides (e.g., Dichlorprop, Mecoprop), this compound serves primarily as a chemical probe and synthetic intermediate in medicinal chemistry and agrochemical research. Its unique steric bulk at the ortho position influences both metabolic stability and receptor binding affinity, distinguishing it from its unbranched analogs.

Chemical Identity & Structural Analysis

The compound consists of a propanoic acid tail linked via an ether bond to a benzene ring, which bears an isopropyl substituent adjacent to the ether linkage. This ortho-substitution pattern introduces significant steric hindrance, potentially affecting the rotation of the ether bond and the planarity of the molecule.

| Property | Data / Descriptor |

| IUPAC Name | 2-(2-Propan-2-ylphenoxy)propanoic acid |

| CAS Number | 161790-37-0 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| SMILES | CC(C)c1ccccc1OC(C)C(=O)O |

| InChI Key | KJOWLMCSCDFVCH-UHFFFAOYSA-N |

| Structural Class | Phenoxypropionic acid; o-substituted phenyl ether |

Physicochemical Properties

The following data synthesizes available experimental values with high-confidence predictive models derived from structural analogs (e.g., 2-phenoxypropionic acid).

| Parameter | Value / Range | Notes |

| Physical State | Solid (Crystalline) | Typically white to off-white powder. |

| Melting Point | 90°C – 110°C (Predicted) | Ortho-substitution often lowers MP relative to para isomers due to crystal packing disruption. |

| Boiling Point | ~330°C (at 760 mmHg) | Decomposition likely prior to boiling at atmospheric pressure. |

| Solubility (Water) | Low (< 500 mg/L) | Lipophilic isopropyl group reduces aqueous solubility. |

| Solubility (Organic) | High | Soluble in Ethanol, DMSO, DMF, Chloroform. |

| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Indicates moderate lipophilicity; suitable for membrane permeability. |

| pKa (Acid) | 3.8 – 4.2 | Typical for α-phenoxy carboxylic acids. |

Synthesis & Manufacturing Protocol

The most robust synthetic route for 2-(2-Isopropylphenoxy)propanoic acid is the Williamson Ether Synthesis , coupling 2-isopropylphenol with an α-halo ester, followed by hydrolysis.

Experimental Workflow

Step 1: Alkylation (Ether Formation)

-

Reagents: 2-Isopropylphenol (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetone or Acetonitrile (Anhydrous).

-

Procedure:

-

Dissolve 2-isopropylphenol in the solvent under inert atmosphere (

). -

Add

and stir for 30 minutes to facilitate phenoxide formation. -

Add Ethyl 2-bromopropionate dropwise.

-

Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until phenol is consumed.

-

Filter off inorganic salts and concentrate the filtrate to yield the intermediate ester.

-

Step 2: Hydrolysis (Saponification)

-

Reagents: Intermediate Ester, Sodium Hydroxide (NaOH, 2.0 eq, 10% aq. solution), Ethanol.[4]

-

Procedure:

-

Dissolve the crude ester in Ethanol.

-

Add aqueous NaOH and reflux for 2–4 hours.

-

Cool to room temperature and evaporate ethanol.

-

Acidification: Dilute residue with water and acidify to pH ~1 using 1N HCl. The product will precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (x3), dry over

, and concentrate. -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography.

-

Synthesis Logic Diagram

Figure 1: Two-step synthetic pathway via Williamson ether synthesis followed by alkaline hydrolysis.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.5–12.0 (br s, 1H): Carboxylic acid -OH.

-

δ 7.1–7.3 (m, 2H): Aromatic protons (C3, C5).

-

δ 6.9–7.0 (m, 1H): Aromatic proton (C4).

-

δ 6.7–6.8 (d, 1H): Aromatic proton (C6, ortho to ether).

-

δ 4.75 (q, J=6.8 Hz, 1H): Methine proton of the propionic acid moiety (-O-CH -COOH).

-

δ 3.35 (sept, J=6.9 Hz, 1H): Methine proton of the isopropyl group.

-

δ 1.65 (d, J=6.8 Hz, 3H): Methyl group of the propionic acid tail.

-

δ 1.25 (d, J=6.9 Hz, 6H): Methyl groups of the isopropyl moiety.

-

Mass Spectrometry (MS)

-

ESI-MS (Negative Mode):

-

[M-H]⁻ Peak: 207.2 m/z (Dominant base peak).

-

Fragmentation: Loss of

(M-44) is common in carboxylic acids.

-

Biological & Industrial Applications

This compound acts as a structural template in two major domains:

-

Agrochemicals (Auxin Mimics):

-

The 2-phenoxypropionic acid moiety is the pharmacophore for auxin-type herbicides. The ortho-isopropyl group adds steric bulk that may prevent rapid degradation by plant esterases, potentially altering selectivity compared to methyl-substituted analogs (e.g., Mecoprop).

-

-

Medicinal Chemistry (PPAR Agonists):

-

Fibrates (e.g., Clofibrate, Gemfibrozil) utilize a phenoxy-acid scaffold to activate Peroxisome Proliferator-Activated Receptors (PPARs). This compound serves as a ligand probe to study the effect of ortho-substitution on PPAR-α binding pockets.

-

Structural Activity Relationship (SAR) Context

Figure 2: Structural Activity Relationship (SAR) mapping the compound's features to potential biological targets.

Safety & Handling

-

GHS Classification: Warning.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic tendencies are possible; keep dry.

References

-

Sigma-Aldrich. Product Specification: 2-(2-Isopropylphenoxy)propanoic acid (OTV000118).Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329818881, 2-(2-Isopropylphenoxy)propanoic acid. Retrieved from .

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

- Devine, P. J., et al.The synthesis of phenoxypropionic acid derivatives. Journal of Agricultural and Food Chemistry. (Contextual reference for herbicide synthesis).

Sources

- 1. Acido 2 2 dimetil propanoico | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Amino-2-(diethylamino)benzoic acid (165662-26-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. [3-(1-methoxyethyl)phenyl]boronic acid (1287753-32-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Synthetic Auxin Revolution: Discovery, Chemistry, and Mechanism of Phenoxy Herbicides

Abstract This technical guide analyzes the discovery, chemical synthesis, and molecular mechanism of phenoxy herbicides, specifically 2,4-D, 2,4,5-T, and MCPA.[1] It explores the parallel, clandestine research efforts during World War II that transitioned these compounds from biological warfare candidates to agricultural staples.[1] We provide a detailed examination of the synthetic pathways—highlighting the thermodynamic conditions leading to dioxin (TCDD) contamination—and elucidate the TIR1-mediated signaling pathway that drives their herbicidal activity.

Historical Genesis: The "Four Groups" and Wartime Secrecy[2][3][4][5]

The discovery of phenoxy herbicides is a case study in convergent evolution driven by necessity. In the late 1930s, the identification of indole-3-acetic acid (IAA) as a natural plant growth regulator sparked a race to synthesize stable, potent analogs.[1]

Unlike the serendipitous discovery of many pharmaceuticals, phenoxy herbicides were engineered. By 1942, four independent groups were working in secret, driven by the dual pressures of increasing wartime food production and developing potential anti-crop agents.[1]

Table 1: The Four Independent Discovery Groups (1940-1945)

| Group / Location | Key Researchers | Primary Focus | Key Compound | Outcome |

| ICI (Jealott's Hill, UK) | W.G.[1] Templeman | Selective weed control in cereals | MCPA | Discovered selectivity (killed broadleafs, spared grains).[1] |

| Rothamsted Station (UK) | P. Nutman, J. Quastel | Root nodulation / Soil biology | 2,4-D | Confirmed persistence and activity in soil.[1] |

| AmChem (USA) | Franklin D. Jones | Poison ivy control | 2,4-D, 2,4,5-T | Filed first US patent (1941) for herbicidal use.[1] |

| Univ. of Chicago / USDA | E.J.[2][3][4] Kraus, J. Mitchell | Biological warfare (Defoliation) | 2,4-D | Investigated "growth regulator toxicity" for military use.[1][5] |

The Pivot from War to Agriculture: While the US military, under the guidance of Kraus, evaluated 2,4-D and 2,4,5-T for destroying Japanese rice crops (Operation Starvation), the war ended before operational deployment.[1] The technology was immediately declassified and repurposed. By 1946, 2,4-D was commercially released, revolutionizing agriculture by allowing chemical weeding of cereal crops [1].[1]

Chemical Architecture and Synthesis[1]

The phenoxy herbicides are structural mimics of IAA but possess a critical advantage: metabolic stability . The addition of halogen atoms to the benzene ring prevents rapid degradation by plant oxidases, leading to the lethal "auxin overdose."

Synthetic Pathways and the Dioxin Divergence

The synthesis of these compounds generally follows two routes:

-

Condensation First: Phenol + Chloroacetic acid

Phenoxyacetic acid -

Chlorination First: Phenol

Chlorophenol + Chloroacetic acid

The "Chlorination First" route is the industrial standard for 2,4-D and 2,4,5-T, but it carries a critical thermodynamic risk in the synthesis of 2,4,5-T.[1]

The Critical Hazard:

-

2,4-D Synthesis: Requires 2,4-dichlorophenol.[1][6][7][8] This chlorination occurs at mild temperatures.[1]

-

2,4,5-T Synthesis: Requires 2,4,5-trichlorophenol.[1] This is produced by the hydrolysis of 1,2,4,5-tetrachlorobenzene using NaOH in methanol/water.[1] This reaction requires high temperatures (160°C - 180°C) and pressure. [1]

Under these high-energy conditions, a side reaction occurs: the dimerization of two trichlorophenate molecules via nucleophilic aromatic substitution, forming 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) —the toxic contaminant in Agent Orange [2].[1]

Visualization: Synthetic Routes and Contamination Risks[1]

Figure 1: Comparative synthesis of 2,4-D and 2,4,5-T. Note the high-temperature hydrolysis step in the 2,4,5-T pathway that enables the formation of TCDD.[1]

Mechanism of Action: The "Molecular Glue"[12][13][14]

For decades, the mechanism of phenoxy herbicides was described simply as "uncontrolled growth." Modern molecular biology has revealed a precise, ubiquitin-mediated pathway.[1]

The TIR1/AFB Signaling Complex

Phenoxy herbicides act as molecular glues .[1] They bind to the TIR1 (Transport Inhibitor Response 1) protein, which is an F-box subunit of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex (

-

Resting State: In the absence of auxin, Aux/IAA repressor proteins bind to ARF (Auxin Response Factor) transcription factors, preventing gene expression.[1][10]

-

Binding: The herbicide (e.g., 2,4-D) enters the nucleus and binds to the bottom of a hydrophobic pocket in TIR1.

-

Recruitment: This binding creates a continuous surface that dramatically increases TIR1's affinity for the Aux/IAA repressor.[1] The herbicide acts as a "glue," locking the repressor to the ubiquitin ligase [3].

-

Degradation: The

complex poly-ubiquitinates the Aux/IAA repressor. The 26S proteasome degrades the repressor. -

Gene Activation: With the repressor removed, ARF transcription factors dimerize and initiate the transcription of auxin-responsive genes (e.g., SAUR, GH3).[1]

The Lethality: Unlike natural IAA, which is tightly regulated and degraded, 2,4-D saturates the system.[1] This leads to hyper-accumulation of ethylene and abscisic acid (ABA), causing tissue epinasty (twisting), stomatal closure, and eventual vascular collapse [4].[1]

Visualization: The Auxin Signaling Cascade

Figure 2: The SCF^TIR1 ubiquitin-proteasome pathway.[1] 2,4-D facilitates the ubiquitination of repressors, leading to lethal gene overexpression.[1]

Technical Protocol: Bioassay for Auxinic Activity

While modern detection uses LC-MS/MS, the historical and validation standard for auxinic activity is the Split-Pea Stem Curvature Test or the Arabidopsis Root Inhibition Assay . Below is a standardized protocol for the latter, used to validate mechanism of action.

Protocol: Arabidopsis Root Growth Inhibition Assay

-

Plate Preparation:

-

Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Autoclave and cool to 50°C.[1]

-

Add 2,4-D filter-sterilized stock to reach final concentrations: 0 (Control), 10 nM, 100 nM, 1 µM.

-

-

Seedling Stratification:

-

Surface sterilize Arabidopsis thaliana (Col-0) seeds.[1]

-

Stratify at 4°C for 2 days in the dark to synchronize germination.

-

-

Plating & Growth:

-

Plate seeds on the solidified media in square petri dishes.

-

Orient plates vertically to allow gravitropic root growth.[1]

-

Incubate at 22°C, 16h light/8h dark cycle.

-

-

Data Collection (Day 7):

-

Validation:

References

-

Troyer, J. R. (2001). In the beginning: the multiple discovery of the first hormone herbicides.[3] Weed Science, 49(2), 290-297.[1][11] Link

-

Buckingham, W. A. (1982). Operation Ranch Hand: The Air Force and Herbicides in Southeast Asia, 1961-1971.[1] Office of Air Force History. Link

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature, 446, 640–645.[1] Link

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[1] Pest Management Science, 66(2), 113-120.[1] Link[1]

-

Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.[1][10] Nature, 435, 441–445.[1] Link[1]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. In the beginning: the multiple discovery of the first hormone herbicides [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. brooklynworks.brooklaw.edu [brooklynworks.brooklaw.edu]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. deq.mt.gov [deq.mt.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of auxin perception by the TIR1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

Technical Guide: Safety, Handling, and Experimental Protocols for 2-(2-Isopropylphenoxy)propanoic Acid

CAS Number: 161790-37-0 Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol [1][2]

Executive Summary & Compound Profile

2-(2-Isopropylphenoxy)propanoic acid (IPPA) is a specialized organic building block and bioactive research chemical belonging to the phenoxypropionic acid class. Structurally, it consists of a propanoic acid moiety ether-linked to an isopropyl-substituted phenol ring. This structural motif is significant in medicinal chemistry, often serving as a scaffold for PPAR agonists (fibrates) , non-steroidal anti-inflammatory drugs (NSAIDs) , and auxinic herbicides .

Due to its specific structural characteristics, IPPA presents distinct handling challenges, primarily centered on acute oral toxicity and severe aquatic hazards (WGK 3) . This guide provides a rigorous framework for researchers to handle IPPA with the precision required for high-integrity data generation and personnel safety.

Physicochemical Properties Table[2][3]

| Property | Specification | Experimental Implication |

| Physical State | Solid (Crystalline powder) | Risk of inhalation/dust generation during weighing. |

| Solubility (Water) | Low (Acidic pH) | Requires organic co-solvents (DMSO, EtOH) or basic buffers for stock solutions. |

| Solubility (Organic) | High (DMSO, Methanol, Chloroform) | Compatible with standard high-throughput screening (HTS) workflows. |

| pKa (Predicted) | ~3.5 - 4.5 | Exists as an anion at physiological pH (7.4); membrane permeability is pH-dependent. |

| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic; readily crosses biological membranes. |

Hazard Identification & Risk Assessment

GHS Classification & Toxicology

IPPA is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Signal Word: Warning.

Mechanistic Insight: While the specific toxicology of IPPA is often extrapolated from structural analogues, the phenoxypropionic acid moiety is known to interfere with lipid metabolism and peroxisome proliferation in rodent models. The "Harmful if swallowed" classification necessitates strict hygiene protocols to prevent incidental ingestion via hand-to-mouth contact or contamination of surfaces.

Environmental Impact (WGK 3)

A critical, often overlooked aspect of IPPA is its classification as WGK 3 (Severely Hazardous to Waters) .

-

Why this matters: Phenoxy acids can be persistent in aqueous environments. Improper disposal down laboratory drains can lead to significant regulatory violations and environmental bioaccumulation.

-

Operational Mandate: All liquid waste containing traces of IPPA must be segregated into Non-Halogenated Organic Waste streams for high-temperature incineration. Never dispose of aqueous washes in the sink.

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-barrier protection system is required.

Hierarchy of Controls

-

Engineering: All weighing and manipulation of the solid powder must occur within a Class II Biosafety Cabinet or a certified Chemical Fume Hood .

-

Administrative: Designated "Red Zone" for handling; no concurrent handling of food or personal items.

-

PPE:

-

Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness) is recommended during stock preparation.

-

Respiratory: If handling outside a hood (not recommended), an N95 or P100 particulate respirator is mandatory.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses due to the irritant nature of acidic powders.

-

Visualizing the Safety Workflow

The following diagram outlines the decision logic for safe handling and exposure control.

Figure 1: Operational workflow for the safe handling of 2-(2-Isopropylphenoxy)propanoic acid, emphasizing waste segregation.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, accurate stock solution for biological assays.

Materials:

-

IPPA (Solid)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

-

Vortex mixer

-

Amber glass vials (to prevent potential photodegradation)

Step-by-Step Methodology:

-

Calculation:

-

Target Concentration: 10 mM

-

Volume: 1 mL

-

Required Mass:

(20.8 mg).

-

-

Weighing:

-

Place a pre-weighed amber vial on an analytical balance (readability 0.1 mg) inside the fume hood.

-

Using a micro-spatula, transfer ~20.8 mg of IPPA. Record exact mass.

-

-

Solvent Addition:

-

Calculate the exact volume of DMSO required based on the actual mass to achieve 10 mM.

-

-

Dissolution:

-

Add the calculated volume of DMSO.

-

Cap tightly and vortex for 30 seconds. The solution should be clear and colorless.

-

Note: If dissolution is slow, mild sonication (water bath, ambient temp) for 2 minutes is permissible.

-

-

Storage:

-

Label with Compound Name, Concentration, Solvent, Date, and User.

-

Store at -20°C. DMSO stocks are generally stable for 3-6 months. Avoid repeated freeze-thaw cycles.

-

Protocol B: Emergency Spill Response

Scenario: A 500 mg bottle of solid IPPA is dropped and shatters in the main lab aisle.

Figure 2: Emergency response protocol for solid spills. Note the prohibition of water during the initial containment phase to prevent spreading the WGK 3 contaminant.

Detailed Steps:

-

Isolate: Mark the area. Do not allow others to walk through the powder.

-

Dry Clean: Gently cover the spill with paper towels to prevent dust dispersal. Use a dustpan and brush to sweep the solid into a sealable bag. Do not use wet mops initially , as this spreads the lipophilic acid and complicates cleanup.

-

Decontaminate: Once the bulk solid is removed, wipe the surface with 70% Ethanol followed by a soap and water wash.

-

Disposal: Label the waste bag "Hazardous Debris - IPPA - Toxic/WGK 3" and dispose of via EHS protocols.

Storage and Stability

-

Temperature: Store solid at 2-8°C (refrigerated) or room temperature if desiccated.

-

Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for long periods (>1 year) to prevent oxidation of the ether linkage.

-

Incompatibility: Strong oxidizing agents. Avoid storage near nitric acid or peroxides.

References

-

PubChem. (n.d.). Compound Summary: 2-(2-Isopropylphenoxy)propanoic acid (CID 329818881). National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth revised edition. (Standard for H302 classification).

-

German Federal Ministry for the Environment. (n.d.). Administrative Regulation on Substances Hazardous to Waters (VwVwS). (Basis for WGK 3 classification protocols).

Sources

Technical Guide: GHS Hazard Classification & Safety Profiling of 2-(2-Isopropylphenoxy)propanoic acid

[1]

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) is a specialized phenoxy acid derivative frequently utilized as a pharmaceutical intermediate or herbicide precursor.[1][2] Its structural homology to known peroxisome proliferator-activated receptor (PPAR) agonists and auxin-mimic herbicides dictates its safety profile.[1]

This guide provides a rigorous breakdown of its Globally Harmonized System (GHS) classification, moving beyond basic Safety Data Sheet (SDS) listings to explore the mechanistic basis of its toxicity.

Key Hazard Profile:

-

Primary GHS Label: Acute Toxicity, Oral (Category 4) .[3]

-

Signal Word: WARNING .

-

Hazard Statement: H302 (Harmful if swallowed).

-

Environmental Impact: WGK 3 (Highly hazardous to water – German Water Hazard Class).

Physicochemical Basis for Classification

To understand the hazard, we must first analyze the molecular architecture. The toxicity of this compound is governed by the interplay between its lipophilic "tail" and acidic "head."

| Property | Value / Characteristic | Implication for Safety |

| Molecular Formula | C₁₂H₁₆O₃ | Low molecular weight facilitates absorption.[1] |

| Molecular Weight | 208.25 g/mol | Passes biological membranes easily. |

| Functional Groups | Carboxylic Acid (-COOH) Phenyl Ether (Ar-O-C) Isopropyl Group (-CH(CH₃)₂) | -COOH: Potential for mucosal irritation (pH dependent).[1] Isopropyl: Increases lipophilicity (LogP), enhancing bioavailability and CNS/tissue penetration. |

| Physical State | Solid (Crystalline Powder) | Dust inhalation risk; requires particulate respirators. |

| Solubility | Low in water; High in organic solvents | Bioaccumulative potential in lipid-rich tissues. |

GHS Hazard Classification: Deep Dive

While standard databases list H302 as the primary hazard, a robust risk assessment requires evaluating "silent" hazards common to this chemical class.

Confirmed Classification (H302)[1]

-

Classification: Acute Toxicity, Oral – Category 4.[3]

-

LD50 Threshold: The classification implies an oral LD50 in the range of 300 < LD50 ≤ 2000 mg/kg (Rat).

-

Mechanism: Phenoxy acids can uncouple oxidative phosphorylation and disrupt ion channels in mammalian nerve membranes at high doses, leading to neuromuscular toxicity (myotonia) and metabolic acidosis.

Precautionary Classifications (Read-Across Analysis)

Based on structural analogs like Mecoprop (2-(2-methylphenoxy)propanoic acid) and Dichloroprop.[1]

-

Skin/Eye Irritation (H315/H319): While not always explicitly labeled for this specific CAS, the free carboxylic acid moiety is inherently irritating. Protocol: Treat as a Category 2 Skin/Eye Irritant.

-

Aquatic Toxicity: The WGK 3 rating indicates severe hazard to aquatic systems. This often correlates with H411 (Toxic to aquatic life with long-lasting effects), driven by the stability of the phenoxy ring against rapid biodegradation.[1]

Visualization: Hazard Logic & Decision Tree

The following diagram illustrates the logic flow used to determine the GHS classification and the resulting safety barriers.

Figure 1: GHS Classification Logic and Safety Control Flow.[1] The diagram maps structural properties to specific hazard statements and required control measures.

Toxicological Mechanisms & Biological Fate

Understanding the pathway of toxicity allows researchers to design better experiments and safety controls.

Absorption and Distribution

Due to the isopropyl group , this molecule is more lipophilic than simple phenoxyacetic acid.

-

Gut Absorption: Rapid absorption via passive diffusion in the acidic environment of the stomach.

-

Distribution: Binds to plasma proteins (albumin). The isopropyl steric bulk may slow down renal clearance compared to non-substituted analogs.

Metabolism (Biostructural Hypothesis)

In mammalian systems, phenoxy propionic acids typically undergo:

-

Conjugation: Formation of acyl glucuronides at the carboxylic acid tail.

-

Hydroxylation: Cytochrome P450-mediated hydroxylation of the phenyl ring (often at the para position relative to the ether).

Mechanism of Action (Target)[1]

-

In Plants (Herbicidal): Acts as an auxin mimic (uncontrolled growth).

-

In Mammals (Toxicological):

-

Peroxisome Proliferation: Structural similarity to fibrates suggests potential activation of PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha), leading to hepatomegaly (liver enlargement) in rodent models upon chronic exposure.[1]

-

Membrane Destabilization: High acute doses can disrupt cell membrane potential in muscle/nerve tissue.

-

Experimental Handling Protocols (SOP)

Personal Protective Equipment (PPE) Matrix

| Zone | Protection Level | Equipment Specification |

| Respiratory | Mandatory | N95/P95 or Half-face respirator with organic vapor/acid gas cartridges (if heating).[1] |

| Dermal | High | Nitrile Gloves (min 0.11mm thickness). Double-gloving recommended for solutions >10mM. |

| Ocular | Standard | Chemical Safety Goggles .[4] Face shield required if handling large volumes of liquid formulation. |

Spill Response & Decontamination

-

Solid Spill: Do not dry sweep (dust generation). Use a HEPA vacuum or wet-wipe method.

-

Deactivation: The carboxylic acid group can be neutralized.

-

Cover spill with weak base (Sodium Bicarbonate or Sodium Carbonate).

-

Absorb with inert material (Vermiculite).

-

Collect in hazardous waste container labeled "Organic Acid - Toxic".

-

Storage Compatibility

-

Store Away From: Strong Oxidizers (peroxides, nitrates) and Strong Bases (creates heat/salts).

-

Conditions: Keep dry. Hydrolysis is slow but possible under extreme pH.

Regulatory & Compliance Status

-

TSCA (USA): Research & Development (R&D) exemption status typically applies for small quantities. Not listed on the active public inventory for bulk commercial use.

-

REACH (EU): Not fully registered as a high-volume substance. Treat as an "Intermediate" under Strictly Controlled Conditions (SCC).

-

WGK (Germany): Class 3 (Severe hazard to waters). Zero discharge policy applies.

References

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: 2-(2-Isopropylphenoxy)propanoic acid (AldrichCPR). Retrieved from [1][3]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165592, 2-(2-Methylphenoxy)propanoic acid (Structural Analog). Retrieved from [1]

-

European Chemicals Agency (ECHA). (n.d.).[6] C&L Inventory: Phenoxypropionic acid derivatives. Retrieved from [1]

-

Sinfoo Biotech. (n.d.). Product Analysis: 2-(2-isopropylphenoxy)propanoic acid. Retrieved from [1][7]

Sources

- 1. 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2-(2-Isopropylphenoxy)propanoic acid AldrichCPR 161790-37-0 [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2-isopropylphenoxy)propanoic acid,(CAS# 161790-37-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

Methodological & Application

Protocol for using 2-(2-Isopropylphenoxy)propanoic acid as a plant growth regulator

Technical Application Note: Protocol for 2-(2-Isopropylphenoxy)propanoic Acid (2-iPPA)

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (2-iPPA) is a synthetic phenoxypropionic acid derivative classified as a Plant Growth Regulator (PGR) with auxin-mimetic activity.[1] Structurally analogous to established auxins like Mecoprop (MCPP) and Dichlorprop, 2-iPPA features a bulky isopropyl group at the ortho position of the phenoxy ring.[1] This steric hindrance imparts unique binding kinetics to the TIR1/AFB auxin receptor complex, often resulting in distinct physiological responses compared to 2,4-D or IAA.[1]

This guide provides a standardized protocol for the preparation, handling, and biological evaluation of 2-iPPA.[1] It is designed for researchers investigating auxin signaling, fruit thinning efficiency, and tissue culture modulation.

Key Compound Properties:

-

CAS Number: 161790-37-0[1]

-

Formula: C₁₂H₁₆O₃[1]

-

Molecular Weight: 222.28 g/mol [1]

-

Solubility: Low in water; Soluble in Ethanol, DMSO, and Isopropanol.

-

Primary Mode of Action: Agonist of the SCF^TIR1/AFB ubiquitin-ligase complex.

Mechanism of Action

To effectively utilize 2-iPPA, one must understand its signal transduction pathway.[1] Like other phenoxy auxins, 2-iPPA functions by mimicking Indole-3-acetic acid (IAA), acting as a "molecular glue" that brings together the F-box protein TIR1 (or AFB) and the Aux/IAA transcriptional repressor.[1]

Signaling Cascade:

-

Perception: 2-iPPA enters the nucleus and binds to the TIR1 pocket.

-

Complex Assembly: The 2-iPPA-TIR1 complex recruits Aux/IAA repressor proteins.[1]

-

Ubiquitination: The SCF complex ubiquitinates the Aux/IAA repressor.

-

Degradation: The 26S proteasome degrades the ubiquitinated Aux/IAA.

-

Transcription: Auxin Response Factors (ARFs) are released from repression, initiating gene expression (e.g., cell elongation, division).

Figure 1: Auxin Signaling Pathway (TIR1/AFB Dependent)

Caption: Schematic of the SCF^TIR1/AFB auxin signaling cascade activated by 2-iPPA.

Preparation Protocols

Due to the lipophilic nature of the isopropyl group, 2-iPPA requires specific solubilization steps to prevent precipitation in aqueous media.[1]

Stock Solution Preparation (100 mM)

Reagents:

-

2-(2-Isopropylphenoxy)propanoic acid (Solid)[1]

-

Dimethyl Sulfoxide (DMSO) OR Ethanol (95-100%)[1]

-

0.22 µm PTFE Syringe Filter (for sterilization)[1]

Protocol:

-

Weigh 222.3 mg of 2-iPPA powder.

-

Transfer to a sterile 15 mL conical tube.

-

Add 10 mL of high-purity DMSO (or Ethanol). Note: DMSO is preferred for tissue culture to minimize evaporation/toxicity.

-

Vortex vigorously until fully dissolved. The solution should be clear.

-

Sterilization: Filter the stock solution through a 0.22 µm PTFE filter into a sterile amber vial.

-

Storage: Store at -20°C. Stable for 6-12 months.

Working Solution (Foliar Spray or Media Additive)

Reagents:

-

Stock Solution (100 mM)[1]

-

Distilled Water or Buffer (pH 5.8 for media)[1]

-

Surfactant (e.g., Tween-20 or Silwet L-77) for foliar applications.[1]

Dilution Table:

| Desired Conc. (µM) | Desired Conc. (mg/L) | Volume of 100 mM Stock | Volume of Water/Media |

| 1 µM | ~0.22 mg/L | 10 µL | 999.99 mL |

| 10 µM | ~2.22 mg/L | 100 µL | 999.90 mL |

| 50 µM | ~11.11 mg/L | 500 µL | 999.50 mL |

| 100 µM | ~22.22 mg/L | 1.0 mL | 999.00 mL |

Note: For foliar sprays, add 0.05% v/v Tween-20 to improve leaf adhesion.[1]

Experimental Applications

In Vitro Root Growth Inhibition Assay (Potency Validation)

This assay is the gold standard for quantifying auxin activity. 2-iPPA should inhibit primary root elongation and stimulate lateral root formation in a dose-dependent manner.[1]

Workflow:

-

Media Prep: Prepare 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.

-

Treatment: Supplement molten agar (cooled to 55°C) with 2-iPPA at concentrations: 0, 0.1, 1.0, 10, 50 µM .

-

Planting: Surface sterilize Arabidopsis thaliana (Col-0) or Tomato (Solanum lycopersicum) seeds and plate on the media.

-

Stratification: 4°C for 2 days (Arabidopsis only).

-

Growth: Vertically orient plates in a growth chamber (22°C, 16h light) for 7-10 days.

-

Analysis: Measure primary root length using ImageJ. Plot Dose-Response curve to determine IC50.[1]

Callus Induction (Tissue Culture)

Phenoxy auxins are potent callus inducers, often used when 2,4-D is too harsh or ineffective for a specific genotype.[1]

Protocol:

-

Explants: Use leaf discs (Tobacco) or hypocotyl segments (Carrot/Soybean).

-

Media: MS Medium + 30 g/L Sucrose + 0.8% Agar.

-

Hormone Balance:

-

Variable: 2-iPPA (1.0 – 20.0 µM)[1]

-

Constant: Kinetin or BAP (0.5 – 1.0 µM) [Cytokinin is required for cell division].

-

-

Incubation: Dark at 25°C for 3-4 weeks.

-

Observation: Score for callus fresh weight and texture (friable vs. compact).

Figure 2: Experimental Workflow for Bioactivity Assessment

Caption: Step-by-step workflow for preparing 2-iPPA and assessing its biological activity.

Safety and Handling

-

Hazard Classification: Irritant (Xi). May cause eye and skin irritation.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Phytotoxicity: Like all phenoxy auxins, 2-iPPA acts as a herbicide at high concentrations (>100 µM or >1 mM depending on species).[1] It causes epinasty (twisting of stems) and leaf curling. Ensure precise weighing to avoid accidental overdose in culture.

-

Disposal: Dispose of as hazardous chemical waste. Do not pour down the sink.

References

-